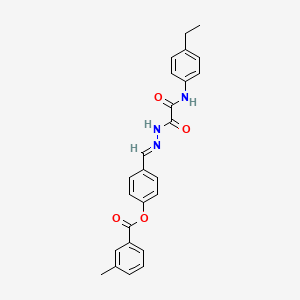
9-Acetylaminofluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acetylaminofluorene is a chemical compound known for its carcinogenic and mutagenic properties. It is a derivative of fluorene and is used extensively in biochemical research, particularly in the study of carcinogenesis. This compound is known to induce tumors in various organs, including the liver, bladder, and kidney .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetylaminofluorene typically involves the acetylation of 9-aminofluorene. One common method includes the reaction of 9-aminofluorene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 9-Acetylaminofluorene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized to form hydroxy derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group, using reagents such as sodium ethoxide.
Major Products: The major products formed from these reactions include hydroxyacetylaminofluorene, amino derivatives, and various substituted fluorene compounds .
Aplicaciones Científicas De Investigación
9-Acetylaminofluorene is widely used in scientific research due to its carcinogenic properties. Some of its applications include:
Chemistry: Used as a model compound to study the mechanisms of aromatic amine carcinogenesis.
Biology: Employed in studies involving DNA adduct formation and repair mechanisms.
Medicine: Utilized in cancer research to understand tumor formation and progression.
Industry: Applied in the development of biochemical assays and as a reference standard in toxicology studies .
Mecanismo De Acción
The carcinogenicity of 9-Acetylaminofluorene is primarily due to its metabolic activation. It is metabolized in the liver to form N-hydroxy-9-acetylaminofluorene, which can further undergo sulfation or acetylation to form highly reactive intermediates. These intermediates can interact with DNA, leading to the formation of DNA adducts, which are critical in the initiation of carcinogenesis .
Comparación Con Compuestos Similares
2-Acetylaminofluorene: Another acetylated derivative of fluorene, known for its carcinogenic properties.
2-Aminofluorene: A related compound that also forms DNA adducts and is used in similar research applications.
Uniqueness: 9-Acetylaminofluorene is unique due to its specific metabolic pathways and the types of DNA adducts it forms. Its ability to induce tumors in multiple organs makes it a valuable tool in carcinogenesis research .
Propiedades
Número CAS |
5424-77-1 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
N-(9H-fluoren-9-yl)acetamide |
InChI |
InChI=1S/C15H13NO/c1-10(17)16-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3,(H,16,17) |
Clave InChI |
VQFOESRCDRTBKL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040431.png)
![N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040447.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12040454.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B12040465.png)





![[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12040498.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12040503.png)

